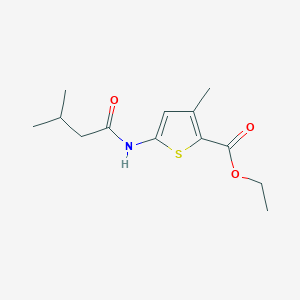
Ethyl 3-methyl-5-(3-methylbutanamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves multi-step chemical reactions including cyclization, condensation, and substitution reactions. For example, a method for synthesizing ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates involves the condensation of ethyl 4-nitrobenzylthioacetate with various 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol, showcasing the versatility of thiophene synthesis methods (Rangnekar & Mavlankar, 1991).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using X-ray diffraction, NMR spectroscopy, and other spectroscopic methods. For instance, the crystal and molecular structure of a related compound, 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene, was investigated using single crystal X-ray diffraction, revealing insights into its molecular geometry and the interactions stabilizing the structure (Dey et al., 2012).
Chemical Reactions and Properties
Thiophene compounds are known for their reactivity towards various chemical reagents, leading to a wide range of chemical transformations. These reactions are pivotal for modifying the thiophene core, introducing functional groups, and altering the compound's physical and chemical properties for desired applications. For example, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes heterocyclization reactions with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives, demonstrating the chemical versatility of thiophene derivatives (Khodairy & El-Saghier, 2011).
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Research has shown that derivatives of thiophene carboxylate compounds exhibit significant antibacterial and antifungal activities. For instance, certain thiophene derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating potency surpassing that of standard drugs against specific fungal strains (Mabkhot et al., 2015). These findings highlight the potential of thiophene carboxylate derivatives, including Ethyl 3-methyl-5-(3-methylbutanamido)thiophene-2-carboxylate, in developing new antimicrobial agents.
Anti-Cancer Activity
Further research into thiophene derivatives has uncovered their potential as anti-cancer agents. Novel thiophene and benzothiophene derivatives have been designed, synthesized, and evaluated for their anti-proliferative activity against various cancer cell lines. Some of these compounds demonstrated significant activity, offering a promising avenue for the development of new cancer therapies (Mohareb et al., 2016).
Tumor Cell Selectivity
The exploration of thiophene derivatives has also led to the discovery of compounds with pronounced anti-proliferative activity and selectivity towards certain tumor cells. Some derivatives have shown remarkable activity in the mid-nanomolar range with significant tumor cell selectivity, indicating their potential for targeted cancer therapy (Thomas et al., 2017).
Synthetic Applications
Thiophene derivatives, including this compound, have wide-ranging synthetic applications. For example, the synthesis of highly functionalized tetrahydropyridines through annulation involving ethyl 2-methyl-2,3-butadienoate showcases the versatility of thiophene derivatives in organic synthesis (Zhu et al., 2003).
Mécanisme D'action
Thiophene Derivatives and Their Biological Activity
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a voltage-gated sodium channel blocker and dental anesthetic in Europe, both have a thiophene framework .
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one typical method to make aminothiophene derivatives .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-5-17-13(16)12-9(4)7-11(18-12)14-10(15)6-8(2)3/h7-8H,5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTCHLRAVYWMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)
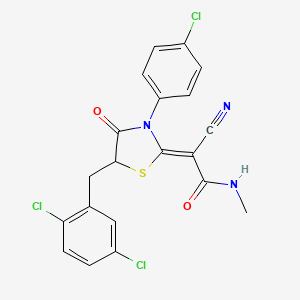
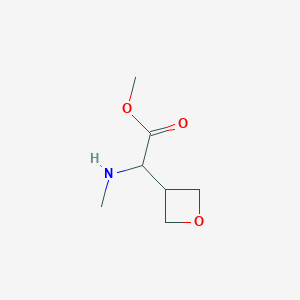
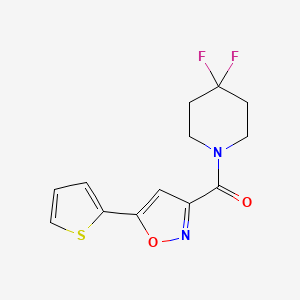
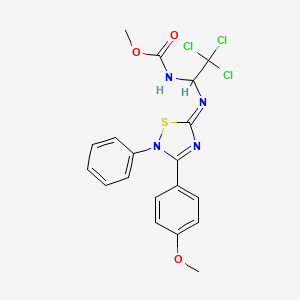

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)
![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide](/img/structure/B2494523.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)